Desipramine-2,4,6,8-d4 Hydrochloride Desipramine-2,4,6,8-d4 Hydrochloride Desipramine is an active metabolite of imipramine and has been found to be useful in the treatment of neuropathic pain. It may also be used to treat symptoms of cocaine withdrawal. Desipramine is a tricyclic antidepressant (TCA). Tricyclic antidepressants contain a characteristic three ringed nucleus structure. They act primarily as serotonin­norepinephrine reuptake inhibitors. Tricyclic antidepressants are mainly used as antidepressants, but have also been for the treatment of anxiety disorders and attention hyperactivity disorder and as an adjunct to certain analgesics to treat chronic pain. In many treatments they have been replaced by other compounds with fewer side­effects.

Brand Name: Vulcanchem
CAS No.: 61361-34-0
VCID: VC0020944
InChI: InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
SMILES: CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Molecular Formula: C18H23ClN2
Molecular Weight: 306.9 g/mol

Desipramine-2,4,6,8-d4 Hydrochloride

CAS No.: 61361-34-0

Cat. No.: VC0020944

Molecular Formula: C18H23ClN2

Molecular Weight: 306.9 g/mol

* For research use only. Not for human or veterinary use.

Desipramine-2,4,6,8-d4 Hydrochloride - 61361-34-0

Specification

Description Desipramine is an active metabolite of imipramine and has been found to be useful in the treatment of neuropathic pain. It may also be used to treat symptoms of cocaine withdrawal. Desipramine is a tricyclic antidepressant (TCA). Tricyclic antidepressants contain a characteristic three ringed nucleus structure. They act primarily as serotonin­norepinephrine reuptake inhibitors. Tricyclic antidepressants are mainly used as antidepressants, but have also been for the treatment of anxiety disorders and attention hyperactivity disorder and as an adjunct to certain analgesics to treat chronic pain. In many treatments they have been replaced by other compounds with fewer side­effects.

CAS No. 61361-34-0
Molecular Formula C18H23ClN2
Molecular Weight 306.9 g/mol
IUPAC Name N-methyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H/i2D,3D,9D,10D;
Standard InChI Key XAEWZDYWZHIUCT-TUJKZWLVSA-N
Isomeric SMILES [2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCNC)[2H])[2H])[2H].Cl
SMILES CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Canonical SMILES CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

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